Limnonectin-1Fa
Description
Limnonectin-1Fa is a 16-amino acid antimicrobial peptide (AMP) first identified in the skin secretions of the Fujian large-headed frog (Limnonectes fujianensis) . It belongs to the limnonectin family, characterized by a conserved C-terminal disulfide-bonded loop (Cys¹⁰–Cys¹⁶) and a high proportion of basic residues (e.g., arginine, lysine) that enhance membrane interaction . While structural and functional analyses are ongoing, preliminary synthesis via robotic peptide library platforms (e.g., Overture™) has enabled alanine-scan studies to probe residue-specific contributions .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SFPFFPPGICKRLKRC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Limnonectin-1Fa shares structural homology with AMPs from Ranid frogs, including brevenins, esculentins, and ranatuerins (Table 1). These peptides typically feature:
- Disulfide bonds : A conserved C-terminal loop stabilized by 1–2 disulfide bonds (e.g., brevinin-1S: Cys¹⁵–Cys²¹) .
- Amphipathic design : Hydrophobic and cationic residues enabling membrane disruption.
- Length : 16–24 residues, longer than temporins (10–14 residues), which lack disulfide bonds .
Table 1: Structural Features of this compound and Related AMPs
| Compound | Length (residues) | Disulfide Bonds | Key Structural Motifs |
|---|---|---|---|
| This compound | 16 | Cys¹⁰–Cys¹⁶ | C-terminal loop, high Arg/Lys |
| Brevinin-1S | 24 | Cys¹⁵–Cys²¹ | C-terminal loop, α-helical core |
| Esculentin-1 | 46 | Cys²⁷–Cys⁴¹ | Two disulfide bonds, β-sheet |
| Temporin-1P | 13 | None | Linear, amphipathic α-helix |
Phylogenetic analysis places this compound closest to Limnonectes-derived peptides (e.g., Limnonectin-1Fb) and distantly related to temporins and brevinins, reflecting evolutionary divergence in host-defense strategies .
Functional Comparison: Antimicrobial Activity and Selectivity
This compound demonstrates narrow-spectrum activity compared to broader-spectrum AMPs like brevenin-1S and esculentin-1 (Table 2). Key findings include:
- Gram-negative specificity : Effective against E. coli but inactive against S. aureus or fungi, unlike brevenin-1S, which targets both Gram-positive and Gram-negative bacteria .
- Mechanism : Likely involves electrostatic interactions with anionic bacterial membranes, a trait shared with temporins and esculentins .
Table 2: Functional Comparison of this compound and Analogues
| Compound | MIC (µM) E. coli | MIC (µM) S. aureus | Hemolytic Activity (HC₅₀, µM) |
|---|---|---|---|
| This compound | 4–8 | >128 | >128 |
| Brevinin-1S | 2–4 | 4–8 | 32–64 |
| Temporin-1P | 16–32 | 8–16 | 64–128 |
| Esculentin-1 | 1–2 | 2–4 | >128 |
HC₅₀: Concentration causing 50% hemolysis. Data compiled from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
